molecular formula C16H21NO B11014999 (2Z)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

(2Z)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11014999
M. Wt: 243.34 g/mol
InChI Key: ZXXFDMQZELJAEV-KAMYIIQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE can be achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction typically uses piperidine as an organocatalyst, which forms an iminium intermediate that reacts with the aldehyde .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine derivatives. This method is effective for the synthesis of piperidine compounds, although it may lead to diastereomeric mixtures in some cases .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, piperidine derivatives, including (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE, are explored for their potential pharmacological activities. These compounds have shown promise as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Industry

In the industrial sector, piperidine derivatives are used in the production of various pharmaceuticals and agrochemicals. Their ability to act as intermediates in the synthesis of complex molecules makes them valuable in industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives act as inhibitors of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE include other piperidine derivatives such as:

Uniqueness

The uniqueness of (Z)-2-METHYL-1-(3-METHYLPIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE lies in its specific structural features, which allow for unique interactions with biological targets. Its (Z)-configuration and the presence of both piperidine and phenyl groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(Z)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11-

InChI Key

ZXXFDMQZELJAEV-KAMYIIQDSA-N

Isomeric SMILES

CC1CCCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C

Canonical SMILES

CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C

Origin of Product

United States

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